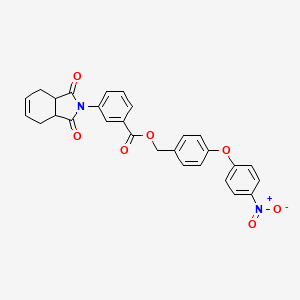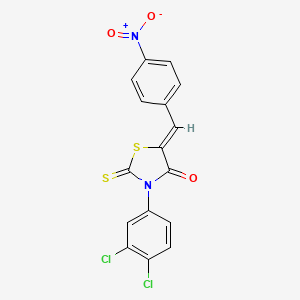![molecular formula C14H13N3O2S B4059494 N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide](/img/structure/B4059494.png)
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide, also known as BMS-191011, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Regioselective N-mesylation
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide has been explored for its potential in selective mesylation. This process is crucial for differentiating amino groups within molecules, allowing for selective functionalization which is foundational in synthesizing targeted molecular structures for various applications, such as pharmaceuticals and agrochemicals (Sun Young Kim et al., 1999).
Vicarious Nucleophilic Substitutions
The compound is involved in reactions that enable vicarious nucleophilic substitution (VNS) of hydrogen. This method provides a pathway to introduce functional groups into aromatic compounds activated by electron-withdrawing groups, expanding the toolbox for organic synthesis and material science research (T. Lemek et al., 2008).
Cascade Rearrangements
Research has demonstrated its utility in cascade rearrangement reactions, offering a novel approach to synthesize complex organic compounds. This capability is significant for developing new pharmaceuticals and materials with intricate molecular architectures (A. E. Kul'yanova et al., 2001).
Intramolecular Hydroxylation
Studies highlight its role in intramolecular hydroxylation reactions within copper complexes. Such reactions are pivotal in mimicking enzymatic processes and have implications for developing bio-inspired catalysts and green chemistry applications (E. Ramírez et al., 2017).
Structural Studies and Supramolecular Assembly
N-[4-(1H-benzimidazol-6-yl)phenyl]methanesulfonamide derivatives have been analyzed for their crystal structures, revealing insights into supramolecular assembly. These studies are foundational for designing materials with specific physical properties, such as porosity, which is crucial for applications in catalysis, drug delivery, and molecular sensing (Tanusri Dey et al., 2015).
Propriétés
IUPAC Name |
N-[4-(3H-benzimidazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-12-5-2-10(3-6-12)11-4-7-13-14(8-11)16-9-15-13/h2-9,17H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAAPCYVDFTMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
![4-[methyl(phenylsulfonyl)amino]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4059428.png)


![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B4059451.png)
![4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B4059457.png)


![7-{[3-(allyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4059478.png)
![5-cyclobutyl-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4059483.png)

![3,4-dichlorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059502.png)

